1,8-Dichloroocta-3,5-diene
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Overview
Description
1,8-Dichloroocta-3,5-diene is an organic compound with the molecular formula C8H12Cl2. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dichloroocta-3,5-diene can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation. Another method includes the coupling of silylated alkynes followed by halogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloroocta-3,5-diene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Dichloroocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-Dichloroocta-3,5-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and reactive chlorine atoms. These features allow it to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
3,7-Dichloroocta-2,5-diene: Another dichlorinated diene with similar reactivity.
1,3-Butadiene: A simpler conjugated diene used in polymer production.
Isoprene: A naturally occurring diene used in the synthesis of synthetic rubber.
Uniqueness
1,8-Dichloroocta-3,5-diene is unique due to its specific arrangement of chlorine atoms and double bonds, which confer distinct reactivity and properties compared to other dienes. This makes it valuable in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
55682-96-7 |
---|---|
Molecular Formula |
C8H12Cl2 |
Molecular Weight |
179.08 g/mol |
IUPAC Name |
1,8-dichloroocta-3,5-diene |
InChI |
InChI=1S/C8H12Cl2/c9-7-5-3-1-2-4-6-8-10/h1-4H,5-8H2 |
InChI Key |
OBEMTTVLQFDSPD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C=CC=CCCCl |
Origin of Product |
United States |
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